MFCD18316922

Description

Such compounds often serve as intermediates in synthesis or as bioactive agents, requiring rigorous characterization of physicochemical properties (e.g., solubility, stability) and structural attributes .

Properties

IUPAC Name |

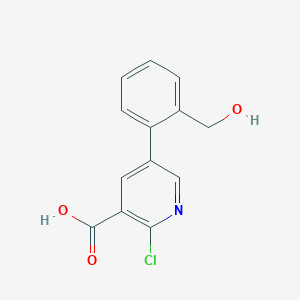

2-chloro-5-[2-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c14-12-11(13(17)18)5-9(6-15-12)10-4-2-1-3-8(10)7-16/h1-6,16H,7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJRZDJFVHPKPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C2=CC(=C(N=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20687099 | |

| Record name | 2-Chloro-5-[2-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20687099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261973-99-2 | |

| Record name | 2-Chloro-5-[2-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20687099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18316922 involves specific reaction conditions and reagents. The exact synthetic routes may vary, but they generally include steps such as:

Initial Reactant Preparation: The starting materials are prepared and purified.

Reaction Setup: The reactants are combined in a controlled environment, often requiring specific temperatures, pressures, and catalysts.

Reaction Execution: The reaction is carried out under the specified conditions, ensuring the desired product is formed.

Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The process is optimized for efficiency, yield, and safety, often incorporating advanced technologies and automation.

Chemical Reactions Analysis

Types of Reactions

MFCD18316922 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions, such as:

Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or chromium trioxide are used.

Reducing Agents: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Catalysts: Catalysts such as palladium or platinum may be used to facilitate certain reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Scientific Research Applications

MFCD18316922 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in organic synthesis, enabling the formation of complex molecules.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and pathways.

Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development and disease treatment.

Industry: this compound is utilized in various industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18316922 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Understanding these interactions can provide insights into its potential therapeutic applications and effects on cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

While direct structural data for MFCD18316922 is unavailable, comparisons can be drawn from analogous MDL-numbered compounds. For example:

Notes:

- MFCD00003330 and CAS 1761-61-1 share identical molecular formulas, suggesting this compound may belong to a related chemical class (e.g., halogenated aromatics) .

- Synthesis methods involving catalysts like A-FGO and solvents such as THF are common in green chemistry, aligning with trends in sustainable compound design .

Physicochemical Properties

Key differences in molecular weight and solubility influence applications:

- Solubility : Compounds like MFCD00003330 exhibit low aqueous solubility (0.687 mg/mL), limiting their use in aqueous formulations. Enhancements in solubility (e.g., via derivatization) could expand utility in drug delivery .

- Thermal Stability : Catalyst-driven synthesis (e.g., A-FGO in THF) improves reaction efficiency but may require strict temperature control to avoid decomposition, a consideration shared with this compound .

Pharmacological and Industrial Relevance

- Bioavailability : Compounds with ESOL log S values <-2 (e.g., MFCD00003330: -2.47) typically face bioavailability challenges, necessitating formulation optimizations .

- Safety Profiles : Similar compounds often carry warnings (e.g., H302: harmful if swallowed), emphasizing the need for stringent handling protocols for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.